4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene
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Overview
Description
4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene is an organic compound belonging to the class of aromatic halogenated hydrocarbons It is characterized by the presence of a bromine atom, a difluoromethoxy group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Scientific Research Applications
4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(difluoromethoxy)isoquinoline: This compound shares the difluoromethoxy and bromine groups but has a different core structure.
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Bromo-1-(difluoromethoxy)-2-methylbenzene: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene is unique due to the combination of its bromine, difluoromethoxy, and isopropyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11BrF2O |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)8-5-7(11)3-4-9(8)14-10(12)13/h3-6,10H,1-2H3 |
InChI Key |
QDVAOQIZLMASMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC(F)F |
Origin of Product |
United States |
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